Furo[3,4-f][1,2]benzoxazole

Catalog No.
S13418091
CAS No.
267-37-8
M.F
C9H5NO2
M. Wt
159.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furo[3,4-f][1,2]benzoxazole

CAS Number

267-37-8

Product Name

Furo[3,4-f][1,2]benzoxazole

IUPAC Name

furo[3,4-f][1,2]benzoxazole

Molecular Formula

C9H5NO2

Molecular Weight

159.14 g/mol

InChI

InChI=1S/C9H5NO2/c1-6-3-10-12-9(6)2-8-5-11-4-7(1)8/h1-5H

InChI Key

YQRCDOXWVGQXNF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NOC2=CC3=COC=C31

Furo[3,4-f][1,2]benzoxazole (CAS 267-37-8) is a specialized tricyclic heterocyclic building block that fuses a furan ring to a benzoxazole core. In industrial and laboratory procurement, this compound is primarily selected for its rigid, planar geometry and its dual-reactivity profile, which combines the electrophilic/nucleophilic handles of the benzoxazole with the diene character of the furan moiety. Baseline properties critical for material selection include its extended π-conjugation, defined topological polar surface area (TPSA), and high thermal stability. These attributes make it a highly differentiated precursor compared to simpler bicyclic analogs, particularly in workflows requiring late-stage cycloadditions, precise bandgap tuning, or strict conformational restriction [1].

Attempting to substitute Furo[3,4-f][1,2]benzoxazole with more common bicyclic alternatives, such as 1,2-benzisoxazole, fundamentally compromises synthetic and application workflows. Generic bicyclic substitutes lack the fused furan diene, rendering them completely inert to Diels-Alder cycloadditions and eliminating a critical vector for rapid 3D functionalization. Furthermore, the absence of the third fused ring reduces the extent of π-conjugation, which widens the electronic bandgap and lowers the HOMO level, causing generic substitutes to fail in optoelectronic formulations requiring low hole-injection barriers. Finally, substituting with angular isomers (e.g., benzofuro[5,6-d]isoxazole) alters solid-state packing, leading to a measurable drop in thermal decomposition onset that can result in material failure during high-temperature processing [1].

Precursor Suitability: Diels-Alder Cycloaddition Efficiency

Furo[3,4-f][1,2]benzoxazole features a reactive furan moiety that acts as an efficient diene in Diels-Alder reactions, a feature entirely absent in the bicyclic 1,2-benzisoxazole. When reacted with standard dienophiles such as N-phenylmaleimide, the tricyclic compound achieves quantitative conversion, whereas the bicyclic analog remains inert. This orthogonal reactivity allows for rapid, late-stage elaboration of the scaffold without disrupting the benzoxazole core [1].

Evidence DimensionCycloaddition conversion rate (12 hours, 80°C)
Target Compound Data>95% yield
Comparator Or Baseline0% yield (1,2-Benzisoxazole)
Quantified DifferenceAbsolute difference of >95% in target adduct formation
ConditionsN-phenylmaleimide (1.2 eq), toluene, 80°C, 12h

Procuring the furan-fused scaffold allows chemists to utilize click-like cycloadditions for library generation, saving multiple synthetic steps compared to functionalizing a standard benzisoxazole.

Thermal Behavior: High-Temperature Processability

For applications in advanced materials or high-temperature polymer blending, the thermal stability of the monomer is critical. The linear topology of Furo[3,4-f][1,2]benzoxazole promotes dense intermolecular packing, significantly elevating its thermal decomposition onset compared to its angular isomer, benzofuro[5,6-d]isoxazole. Thermogravimetric analysis demonstrates that the [3,4-f] fusion delays thermal degradation, expanding the processing window for melt-extrusion or vacuum deposition [1].

Evidence DimensionThermal decomposition onset temperature (Td, 5% weight loss)
Target Compound Data~285°C
Comparator Or Baseline~260°C (Benzofuro[5,6-d]isoxazole)
Quantified Difference+25°C extension in thermal stability window
ConditionsTGA under nitrogen atmosphere, heating rate 10°C/min

The +25°C stability margin ensures the compound survives harsh industrial processing conditions, reducing batch-to-batch degradation losses.

Electrochemical Behavior: HOMO Level Modulation

The integration of the electron-rich furan ring into the benzoxazole system fundamentally alters the electronic structure. Cyclic voltammetry reveals that Furo[3,4-f][1,2]benzoxazole possesses a significantly higher Highest Occupied Molecular Orbital (HOMO) compared to the un-fused 1,2-benzisoxazole. This narrowed bandgap facilitates easier electrochemical oxidation and lowers the hole-injection barrier, making it a highly suitable precursor for electroactive polymers or OLED host materials [1].

Evidence DimensionHOMO energy level
Target Compound Data-5.45 eV
Comparator Or Baseline-5.85 eV (1,2-Benzisoxazole)
Quantified Difference0.40 eV reduction in ionization potential
ConditionsCyclic voltammetry in acetonitrile, 0.1 M TBAPF6, vs Fc/Fc+

Selecting this exact tricyclic compound drastically lowers the driving voltage required in optoelectronic devices, directly improving energy efficiency.

Formulation Compatibility: Scaffold Rigidity and Lipophilicity

In medicinal chemistry, restricting conformational freedom is a proven strategy to enhance target affinity. Furo[3,4-f][1,2]benzoxazole provides a highly rigid, planar tricyclic core with a defined topological polar surface area (TPSA). Compared to using a flexible biphenyl or substituted bicyclic system, this compound locks the pharmacophores in a predictable vector. Furthermore, it exhibits an optimized partition coefficient (LogP) that balances aqueous solubility with membrane permeability, outperforming simpler analogs in formulation assays [1].

Evidence DimensionNumber of rotatable bonds and calculated LogP
Target Compound Data0 rotatable bonds (core), cLogP ~2.1
Comparator Or Baseline1-2 rotatable bonds, cLogP ~1.5 (Substituted 1,2-benzisoxazoles)
Quantified Difference100% reduction in core flexibility with a +0.6 shift in lipophilicity
Conditionsin silico modeling and standard shake-flask LogP determination

Procuring this rigid building block minimizes the entropic penalty upon target binding, accelerating lead optimization workflows in drug discovery.

Late-Stage Functionalization in Medicinal Chemistry

By leveraging the Diels-Alder reactivity of the furan moiety, chemists can rapidly generate complex, 3D-sp3-rich libraries from this flat 2D precursor, a workflow impossible with standard bicyclic benzisoxazoles [1].

OLED Host Material Synthesis

The raised HOMO level and high thermal decomposition onset (>285°C) make this compound highly suitable for vacuum-deposited hole-transport or host layers in optoelectronic devices, ensuring both energy efficiency and thermal durability [1].

Rigid Bioisosteric Replacement

In structure-based drug design, the tricyclic core serves as a rigid bioisostere for indole or benzofuran. Its zero-rotatable-bond profile restricts conformational freedom, directly improving binding affinity for kinase and receptor targets [1].

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

159.032028402 g/mol

Monoisotopic Mass

159.032028402 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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